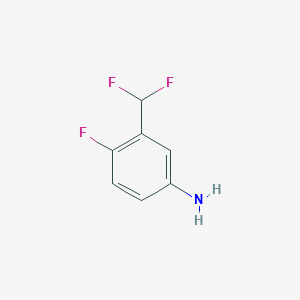

3-(Difluoromethyl)-4-fluoroaniline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-(difluoromethyl)-4-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N/c8-6-2-1-4(11)3-5(6)7(9)10/h1-3,7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFWSBTBYKXRINT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50634213 | |

| Record name | 3-(Difluoromethyl)-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445303-96-8 | |

| Record name | 3-(Difluoromethyl)-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(difluoromethyl)-4-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Difluoromethyl 4 Fluoroaniline

Targeted Synthesis of 3-(Difluoromethyl)-4-fluoroaniline and Related Fluorinated Anilines

Several synthetic routes have been developed for the targeted synthesis of fluorinated anilines, including this compound. These methods can be broadly categorized based on the starting materials and the key transformations involved.

Approaches Utilizing Anilines as Precursors

Direct functionalization of aniline (B41778) derivatives is a common and efficient strategy. For instance, electrophilic fluorination of an appropriately substituted aniline can introduce the fluorine atom at the desired position. Subsequent introduction of the difluoromethyl group can then be achieved through the methods described in section 2.1.2.1.

One notable method involves the use of N-arylpyrrolidines and N-arylpiperidines, synthesized from the reaction of aniline derivatives with diols in the presence of iron-containing catalysts. researchgate.net These can then be further functionalized.

Routes Involving Fluorination of Non-Fluorinated Aromatic Amines

The direct fluorination of non-activated aromatic C-H bonds presents a significant challenge. However, advancements in catalysis have enabled such transformations. For instance, manganese porphyrin systems have been shown to mediate the site-selective fluorination of unactivated C-H bonds. nih.gov This approach could potentially be applied to an aniline precursor to introduce the fluorine atom at the 4-position.

Another strategy is the Halex reaction, which involves the exchange of a halogen, typically chlorine, for fluorine using a fluoride (B91410) source like potassium fluoride. google.comresearchgate.net This method is often employed on nitroaromatic precursors, which are then reduced to the corresponding anilines. google.com For example, 2,4-dichloronitrobenzene (B57281) can be converted to 2,4-difluoroaniline (B146603) through a Halex reaction followed by reduction. google.com Similarly, p-halonitrobenzenes can be converted to p-fluoroanilines in a one-step process using anhydrous hydrogen fluoride and a deoxygenating agent. google.com

The treatment of aromatic azides with anhydrous hydrogen fluoride is another method for preparing fluorinated anilines. google.com The azide (B81097) precursors are typically prepared from the corresponding anilines. google.com

Cyclization and Rearrangement Reactions Leading to Substituted Fluoroanilines

Cyclization reactions can be powerful tools for constructing the aniline ring system with the desired substitution pattern. For instance, the electrophilic cyclization of N-(2-alkynyl)anilines can lead to the formation of substituted quinolines, which can be precursors to anilines. nih.gov

Rearrangement reactions also play a crucial role in the synthesis of substituted anilines. curlyarrows.combyjus.commasterorganicchemistry.com These reactions involve the migration of an atom or group within a molecule to form a structural isomer. curlyarrows.com Several named rearrangement reactions, such as the Hofmann, Curtius, Beckmann, and Schmidt rearrangements, are employed in the synthesis of amines and can be adapted for the preparation of substituted anilines. byjus.comlibretexts.orgthieme.com For example, the Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, which can then be hydrolyzed to the corresponding amine. byjus.com

Photoredox Catalysis in Difluoroalkyl Aniline Synthesis

Visible-light photoredox catalysis has emerged as a powerful and mild method for the formation of C-C and C-heteroatom bonds, including the introduction of fluoroalkyl groups. mdpi.comresearchgate.net This technique utilizes a photocatalyst that, upon irradiation with visible light, can initiate single-electron transfer (SET) processes, leading to the generation of radical intermediates. mdpi.comnih.gov

In the context of difluoroalkyl aniline synthesis, photoredox catalysis can be used to generate difluoromethyl radicals from suitable precursors. These radicals can then react with aniline derivatives to form the desired products. acs.org For example, the reaction of anilines with ethyl difluoroiodoacetate in the presence of an organic photocatalyst like Eosin Y under visible light irradiation can produce difluoroalkylated anilines. nih.gov Mechanistic studies suggest the formation of an electron donor-acceptor (EDA) complex between the aniline and the fluoroalkylating agent, which is activated by light to initiate the reaction. nih.govacs.org

This method offers several advantages, including mild reaction conditions, high functional group tolerance, and the ability to use readily available starting materials. mdpi.comconicet.gov.ar A variety of photocatalysts, including iridium and ruthenium complexes, as well as organic dyes, have been employed for the fluoroalkylation of anilines. conicet.gov.ar

Chemical Reactivity and Mechanistic Investigations of 3 Difluoromethyl 4 Fluoroaniline

Reactivity Profile of the Aniline (B41778) Moiety

The reactivity of 3-(difluoromethyl)-4-fluoroaniline is significantly influenced by the electronic properties of its substituents: the amino (-NH2) group, the fluorine (-F) atom, and the difluoromethyl (-CHF2) group. The amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution due to its ability to donate electron density to the benzene (B151609) ring through resonance. byjus.com Conversely, the fluorine atom and the difluoromethyl group are electron-withdrawing, which deactivates the ring towards electrophilic attack.

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org In the case of aniline and its derivatives, the amino group strongly directs incoming electrophiles to the ortho and para positions. byjus.com

For this compound, the directing effects of the substituents are as follows:

-NH₂ (amino group): Strongly activating and ortho-, para-directing.

-F (fluoro group): Deactivating but ortho-, para-directing.

-CHF₂ (difluoromethyl group): Deactivating and meta-directing.

The positions on the aromatic ring are influenced by these competing effects. The -NH₂ group's strong activating and directing effect is dominant. However, the para position to the amino group is already substituted with a fluorine atom. Therefore, electrophilic attack is most likely to occur at the ortho positions relative to the amino group (positions 2 and 6). Position 2 is also ortho to the difluoromethyl group, while position 6 is meta to it. The steric hindrance from the adjacent difluoromethyl group at position 3 might slightly disfavor substitution at position 2.

Typical electrophilic aromatic substitution reactions include:

Halogenation: Reaction with halogens like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst can introduce a halogen atom onto the ring. youtube.com For anilines, the reaction can often proceed without a catalyst due to the high reactivity of the ring. byjus.com

Nitration: The introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. Direct nitration of anilines can be complex due to the oxidation of the amino group. byjus.com

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. This reaction is reversible. byjus.comlibretexts.org

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, using an alkyl halide or acyl halide and a strong Lewis acid catalyst. wikipedia.org However, Friedel-Crafts reactions often fail with anilines because the amino group complexes with the Lewis acid catalyst, deactivating the ring. youtube.com

Nucleophilic Substitution Reactions and Their Scope

The aniline moiety can act as a nucleophile through its amino group. These reactions typically involve the attack of the nitrogen lone pair on an electrophilic center.

Acylation: The amino group readily reacts with acylating agents like acetic anhydride (B1165640) or acyl chlorides to form amides. guidechem.com This reaction is often used to protect the amino group during other transformations.

Alkylation: The amino group can be alkylated by reaction with alkyl halides. However, polyalkylation is a common side reaction. Reductive amination, the reaction of the aniline with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for N-alkylation. nih.gov

Diazotization: The reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures yields a diazonium salt. guidechem.com This intermediate is highly versatile and can be replaced by a wide variety of functional groups (e.g., -F, -Cl, -Br, -I, -CN, -OH, -H) through Sandmeyer, Schiemann, or other related reactions.

Furthermore, nucleophilic aromatic substitution (SNAr) on the aromatic ring itself is possible if the ring is sufficiently electron-deficient. nih.govresearchgate.net The presence of the electron-withdrawing difluoromethyl and fluoro groups in this compound makes the ring more susceptible to SNAr reactions than aniline itself, particularly at positions activated by these groups. For instance, the fluorine atom at position 4 could potentially be displaced by a strong nucleophile, especially if the amino group is first converted to a stronger electron-withdrawing group.

Oxidation and Reduction Pathways of the Amine Functionality

The amine functionality of anilines is susceptible to oxidation. metu.edu.tr Strong oxidizing agents can lead to a variety of products, including nitroso compounds, nitro compounds, and polymeric materials. The formation of deeply colored, complex products is common.

Conversely, the diazonium salts derived from the amine can be reduced back to an aniline or undergo other reductive transformations.

Chemical Transformations Involving the Difluoromethyl Group

The difluoromethyl group (-CHF₂) is a unique functional group that can participate in its own set of chemical reactions and significantly influences the reactivity of the molecule. nih.govnih.gov

Reactivity of the C-F Bond and Potential for Cleavage

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its cleavage challenging. rsc.org However, under specific conditions, selective C-F bond activation and cleavage in fluoroalkyl groups can be achieved. researchgate.netresearchgate.net These methods often involve radical pathways, photoredox catalysis, or the use of strong reducing agents. acs.org

For the difluoromethyl group, selective cleavage of a single C-F bond could transform it into a monofluoromethyl group. Alternatively, cleavage of the C-H bond can generate a difluoromethyl radical, which can then participate in various coupling reactions. rsc.org

Influence of the Difluoromethyl Group on Aromatic Ring Reactivity

The difluoromethyl group is strongly electron-withdrawing due to the high electronegativity of the two fluorine atoms. This property has several significant effects on the reactivity of the aromatic ring:

Deactivation towards Electrophilic Aromatic Substitution: The -CHF₂ group withdraws electron density from the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles. rsc.org

Meta-Directing for Electrophilic Aromatic Substitution: By withdrawing electron density, the -CHF₂ group destabilizes the cationic intermediates (arenium ions) formed during electrophilic attack more at the ortho and para positions than at the meta position. wikipedia.org Consequently, it directs incoming electrophiles to the meta position relative to itself.

Activation towards Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the -CHF₂ group helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic aromatic substitution, thereby activating the ring for such reactions. nih.gov

The table below summarizes the electronic effects of the substituents on the aromatic ring of this compound.

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| -NH₂ | 1 | Strong electron-donating (resonance), weak electron-withdrawing (inductive) | Activating, ortho-, para-directing |

| -F | 4 | Strong electron-withdrawing (inductive), weak electron-donating (resonance) | Deactivating, ortho-, para-directing |

| -CHF₂ | 3 | Strong electron-withdrawing (inductive) | Deactivating, meta-directing |

Investigation of Reaction Mechanisms and Intermediates

Mechanistic Pathways of Derivatization Reactions

The derivatization of anilines, including this compound, can proceed through various mechanistic pathways, largely dictated by the nature of the reactants and reaction conditions. One of the key reaction types for anilines is difluoroalkylation, which introduces a difluoroalkyl group onto the molecule. Mechanistic studies on the difluoroalkylation of anilines have proposed a radical chain mechanism initiated by a halogen bonding-assisted electron donor-acceptor (EDA) complex. nih.govacs.org

In a typical scenario involving a fluorinated radical precursor, the reaction is initiated by photoirradiation, leading to the formation of a fluorinated radical and a cationic radical species of the aniline. nih.govacs.org The aniline then reacts with the fluorinated radical to generate a radical intermediate. This intermediate subsequently reduces the fluorinated reagent and is oxidized. Finally, a base abstracts a proton to yield the difluoroalkylated aniline. nih.gov

Another proposed mechanism for photoinduced difluoroalkylation of anilines involves the use of a photocatalyst, such as Eosin Y. nih.gov In this process, photoirradiation of the photocatalyst initiates a single electron transfer (SET) event to the fluorinated radical precursor, affording the corresponding radical. The oxidized photocatalyst is then reduced by the aniline, regenerating the ground state of the photocatalyst and forming a radical cation of the aniline. This radical cation then combines with the previously generated fluorinated radical to form a cationic intermediate. The subsequent rearomatization of the phenyl ring in the presence of a base furnishes the difluoroalkylated aniline. nih.gov

The formation of an EDA complex between anilines and reagents like ethyl difluoroiodoacetate has been identified as a crucial step in certain difluoroalkylation reactions. acs.org This complex formation is more favorable with electron-rich anilines. nih.govacs.org

Influence of Substituent Electronic Effects on Reactivity

The electronic effects of the substituents on the aniline ring play a critical role in determining the reactivity of this compound. Both the difluoromethyl (-CHF2) group and the fluorine (-F) atom are strongly electron-withdrawing. This deactivation of the aromatic ring has significant implications for various chemical transformations.

The presence of these electron-withdrawing groups decreases the electron density on the aniline nitrogen, thereby reducing its nucleophilicity. This is a key factor in reactions where the aniline nitrogen acts as a nucleophile. For instance, in the context of difluoroalkylation, anilines with more electronically deficient aromatic rings have been found to be less reactive under certain conditions, often resulting in only trace amounts of the desired product. nih.govacs.org This is attributed to the fact that the formation of the crucial EDA complex is not favored with such electron-poor nitrogenated substrates. nih.govacs.org

Conversely, anilines bearing electron-donating substituents have been shown to be better substrates for these transformations, leading to good to excellent yields of the difluoroalkylated products. acs.org This highlights the significant influence of substituent electronic effects on the reaction outcome.

The table below summarizes the electronic properties of substituents commonly found in aniline derivatives, providing a comparative context for understanding the reactivity of this compound.

| Substituent | Hammett Sigma (σp) Value | Electronic Effect |

| -NH2 | -0.66 | Strongly Electron-Donating |

| -OCH3 | -0.27 | Electron-Donating |

| -CH3 | -0.17 | Electron-Donating |

| -H | 0.00 | Neutral |

| -F | +0.06 | Weakly Electron-Withdrawing |

| -Cl | +0.23 | Electron-Withdrawing |

| -Br | +0.23 | Electron-Withdrawing |

| -CF3 | +0.54 | Strongly Electron-Withdrawing |

| -NO2 | +0.78 | Very Strongly Electron-Withdrawing |

| -CHF2 | ~ +0.3 (estimated) | Strongly Electron-Withdrawing |

Note: The Hammett sigma value for the -CHF2 group is an estimation based on its known electron-withdrawing nature, which is stronger than a single fluorine but weaker than a trifluoromethyl group.

The combined electron-withdrawing effect of the 3-(Difluoromethyl) and 4-fluoro substituents in this compound makes the amino group a weaker nucleophile compared to aniline itself or anilines with electron-donating groups. This reduced nucleophilicity can impact the kinetics and feasibility of various derivatization reactions.

Applications of 3 Difluoromethyl 4 Fluoroaniline in Advanced Chemical Synthesis

Role as a Key Building Block in the Synthesis of Complex Organic Molecules

3-(Difluoromethyl)-4-fluoroaniline is a crucial starting material for the synthesis of a variety of complex organic molecules, particularly those with applications in the agrochemical and pharmaceutical industries. solvay.com The presence of both a difluoromethyl group and a fluorine atom on the aniline (B41778) ring allows for the creation of molecules with enhanced biological activity and improved properties. nih.govresearchgate.net

One of the most significant applications of this compound is in the synthesis of modern succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. nih.gov These fungicides are vital for crop protection, and the 3-(difluoromethyl)pyrazolecarboxamide motif is a key structural feature of several top-selling products. nih.gov The synthesis of these complex molecules often involves the coupling of a pyrazole (B372694) carboxylic acid derivative with an aniline, where this compound can serve as the aniline component or a precursor to a more complex aniline derivative.

The development of efficient synthetic routes to these agrochemicals is an area of active research. For instance, the synthesis of key intermediates like ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (DFMMP) has been a focus, as it is a crucial component for fungicides like Bixafen®. nih.gov While historical syntheses started from less accessible materials, the use of specialized fluoroalkyl amino reagents (FARs) has provided more direct pathways. nih.gov

The broader utility of fluorinated building blocks like this compound is underscored by the fact that approximately 25% of licensed herbicides and a significant portion of new pharmaceuticals contain fluorine. sigmaaldrich.com This highlights the importance of such building blocks in accessing novel and effective chemical entities.

Utilization in the Construction of Heterocyclic Systems

Heterocyclic compounds are a cornerstone of modern chemistry, with wide-ranging applications in medicine and agriculture. e-bookshelf.de The incorporation of fluorine into these ring systems can profoundly influence their biological activity. This compound is a valuable precursor for the synthesis of various fluorinated heterocyclic systems.

The amino group of this compound provides a reactive handle for a multitude of cyclization reactions. For example, it can be used to construct quinoxalin-2-ones, a class of heterocyclic compounds with known biological activities. nih.gov By reacting the aniline with appropriate reagents, the difluoromethyl- and fluoro-substituted phenyl ring can be incorporated into the final heterocyclic structure.

Furthermore, the synthesis of fluorinated pyrazoles, a key component of many modern fungicides, often relies on the reaction of a hydrazine (B178648) with a β-dicarbonyl compound or its equivalent. nih.gov While not a direct component in this specific cyclization, this compound can be chemically modified to produce precursors for such reactions or can be coupled to a pre-formed heterocyclic ring to create more complex structures. The development of synthetic methods to access 3,5-bis(fluoroalkyl)-NH-pyrazoles showcases the ongoing efforts to create novel fluorinated heterocyclic systems. nih.gov

The versatility of this aniline derivative extends to its potential use in the synthesis of other nitrogen-containing heterocycles, which are a major focus of research in medicinal and agrochemical development. e-bookshelf.de

Precursor in Multistep Organic Transformations

In addition to its direct use in the construction of complex molecules and heterocycles, this compound serves as a valuable precursor in multistep organic transformations. Its functional groups—the aniline, the difluoromethyl group, and the aromatic ring—can be selectively modified to generate a wide array of more complex building blocks.

For example, the amino group can be diazotized and replaced with a variety of other functional groups through Sandmeyer-type reactions, opening up a vast chemical space for further derivatization. This allows for the introduction of halogens, cyano groups, hydroxyl groups, and other functionalities, which can then be used in subsequent cross-coupling reactions or other transformations.

The difluoromethyl group itself, while generally stable, can potentially be further functionalized under specific reaction conditions. The aromatic ring can undergo electrophilic substitution reactions, although the directing effects of the existing substituents would need to be carefully considered.

The ability to use this compound as a starting point for a series of reactions makes it a highly versatile tool for organic chemists. This multi-step approach allows for the systematic and controlled construction of complex target molecules, where the difluoromethyl and fluoro substituents are strategically placed to achieve the desired properties.

Development of Novel Synthetic Reagents and Catalysts from this compound

While the primary application of this compound is as a building block, there is potential for its derivatives to be used in the development of novel synthetic reagents and catalysts. The field of fluorous synthesis, for example, utilizes perfluoroalkyl chains as phase tags to simplify reaction workup and purification. nih.gov While the difluoromethyl group is not a long perfluoroalkyl chain, the principles of fluorous chemistry could potentially be adapted.

More directly, derivatives of this compound could be used to synthesize ligands for transition metal catalysts. The electronic properties of the fluorinated phenyl ring could influence the reactivity and selectivity of the metal center. For instance, ligands derived from fluoroanilines have been evaluated for use in homogeneous catalysis. wikipedia.org By incorporating the difluoromethyl group, novel ligands with unique steric and electronic properties could be developed.

The development of new reagents often stems from the need to perform specific chemical transformations more efficiently or selectively. The unique combination of functional groups in this compound could inspire the design of new reagents for fluorination or for the introduction of the difluoromethyl group into other molecules, although this is a more speculative application. The ongoing research into new fluorination methods and the synthesis of fluorinated building blocks suggests a continuous drive for innovation in this area. sciencedaily.comtcichemicals.com

Research on Biological Activities and Pharmaceutical Applications of 3 Difluoromethyl 4 Fluoroaniline and Its Derivatives

Modulation of Pharmacokinetic and Pharmacodynamic Properties by Fluorine Substitution

Lipophilicity, often measured as the octanol-water partition coefficient (logP), is a key determinant of a drug's ability to cross cellular membranes. nih.gov The substitution of hydrogen with fluorine generally increases lipophilicity, which can enhance membrane permeability. tandfonline.comresearchgate.net The difluoromethyl (CF2H) group, in particular, is known to improve lipophilicity and facilitate better cell membrane permeability. nih.gov This is attributed to the replacement of C-H bonds with C-F bonds, which increases the molecule's hydrophobic surface area. nih.gov

The strategic placement of fluorine can also alter the electron distribution within a molecule, impacting its interactions with biological membranes. tandfonline.com Studies on various fluorinated compounds have demonstrated a strong correlation between lipophilicity (logP) and membrane molar partitioning coefficients (logKp), indicating that even subtle changes in lipophilicity due to fluorination can significantly affect membrane permeability. nih.gov The combined electronic effects of the fluoro and difluoromethyl groups in 3-(Difluoromethyl)-4-fluoroaniline can, therefore, be leveraged to optimize the cellular uptake of its derivatives.

| Fluorine-Containing Group | Impact on Physicochemical Properties | Reference |

|---|---|---|

| Aryl Fluoride (B91410) (-F) | Increases lipophilicity and can alter electronic properties of the aromatic ring. | tandfonline.comresearchgate.net |

| Difluoromethyl (-CF2H) | Serves as a metabolically stable bioisostere of alcohol or thiol groups and can act as a hydrogen bond donor, enhancing target affinity. It also improves lipophilicity and cell membrane permeability. | nih.govresearchgate.net |

A significant challenge in drug development is overcoming rapid metabolism by enzymes such as cytochrome P450 (CYP). The carbon-fluorine bond is considerably stronger than the carbon-hydrogen bond, making it more resistant to oxidative metabolism. tandfonline.comhyphadiscovery.com Strategically placing fluorine atoms at metabolically vulnerable sites can block these pathways, thereby increasing the metabolic stability and half-life of a drug. tandfonline.comacs.org

The difluoromethyl group is recognized as a metabolically stable bioisostere for functional groups like alcohols and thiols, which are often susceptible to metabolism. nih.gov The presence of the difluoromethyl group and the fluoro-substituent on the aromatic ring of this compound enhances the metabolic stability of its derivatives. vulcanchem.com This improved stability often leads to increased bioavailability, as a larger fraction of the administered dose can reach its target site in an active form. tandfonline.commdpi.com However, it is important to note that under certain physiological conditions, C-F bonds can be cleaved, potentially leading to the release of fluoride ions. hyphadiscovery.comacs.org

| Property | Effect of Fluorine Substitution | Mechanism | Reference |

|---|---|---|---|

| Metabolic Stability | Increased | The high bond energy of the C-F bond makes it resistant to cleavage by metabolic enzymes like cytochrome P450. | tandfonline.comhyphadiscovery.comacs.org |

| Bioavailability | Improved | Reduced metabolic clearance and enhanced membrane permeation lead to higher concentrations of the drug reaching systemic circulation. | tandfonline.commdpi.com |

Role as a Pharmaceutical Intermediate and Potential Lead Compound in Drug Discovery

This compound is a key building block in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. innospk.comnih.govnih.gov Its unique substitution pattern makes it a valuable starting material for creating a diverse range of derivatives with potential therapeutic applications. nih.gov The aniline (B41778) group provides a reactive handle for various chemical transformations, allowing for the facile introduction of different pharmacophores.

The compound itself serves as a "lead compound," a starting point for the design of new drugs. nih.gov Medicinal chemists can systematically modify its structure to optimize its biological activity against a specific target while maintaining favorable pharmacokinetic properties conferred by the fluorine substituents. The utility of fluorinated anilines as intermediates is well-established in the synthesis of numerous approved drugs. innospk.commdpi.com

Investigation of Biological Interactions and Therapeutic Potentials

Derivatives of this compound have been investigated for their potential to interact with various biological targets and exhibit therapeutic effects, particularly in the area of oncology.

The fluorine and difluoromethyl groups can influence how a molecule binds to its biological target. The difluoromethyl group, for instance, can act as a hydrogen bond donor, which can lead to stronger and more specific interactions with proteins and enzymes. nih.gov

Recent research has explored the interaction of fluoroaniline (B8554772) derivatives with various enzymes. For example, studies on substituted N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives have shown their potential to act as inhibitors of monoamine oxidase-B (MAO-B), an enzyme implicated in Parkinson's disease. In the context of cancer, fluoroaniline derivatives have been synthesized and studied for their interaction with key signaling proteins. Molecular docking studies have shown that derivatives of fluoroaniline can bind to the B-raf protein, a key target in melanoma. nih.govsci-hub.se

The incorporation of fluorine is a common strategy in the design of anticancer agents. nih.gov Several derivatives of fluorinated anilines have demonstrated promising antiproliferative and anticancer activities.

For instance, two series of fluoro-substituted anilino derivatives of hydroxybenzoquinone and hydroxynaphthoquinone were synthesized and evaluated for their anticancer effects. nih.govsci-hub.se These compounds were tested against melanoma cell lines, with some derivatives showing significant cytotoxicity. nih.gov Specifically, 5-(3-chloro-4-trifluoromethoxy-phenylamino)-2-hydroxy-3-undecyl- tandfonline.comresearchgate.netbenzoquinone exhibited a low LC50 value, indicating its potential as a lead molecule for further development. nih.gov Other studies have identified a fluorine-substituted thiophenyltriazole derivative as having promising anticancer activity against human glioblastoma cells. nih.gov The structural diversity of these derivatives highlights the broad potential of the fluorinated aniline scaffold in cancer drug discovery. nih.gov

| Derivative Class | Biological Target/Activity | Key Findings | Reference |

|---|---|---|---|

| Fluoro-substituted anilino derivatives of hydroxybenzoquinone and hydroxynaphthoquinone | Anticancer (Melanoma) | Some derivatives exhibited significant cytotoxicity against A375 melanoma cell lines. | nih.govsci-hub.se |

| Fluorine-substituted thiophenyltriazole | Anticancer (Glioblastoma) | Showed selective activity against human glioblastoma U-87 cells. | nih.gov |

| Substituted N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine | Monoamine Oxidase-B (MAO-B) Inhibition | Derivatives showed high binding affinity to the MAO-B enzyme in docking studies, suggesting potential for Parkinson's disease treatment. |

Other Disease-Specific Biological Activities

Beyond antiviral applications, the structural features of this compound are relevant to other therapeutic areas, particularly in the development of kinase inhibitors for cancer therapy. The phosphoinositide 3-kinase (PI3K)/mechanistic target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that, when overactivated, can drive cancer cell growth, proliferation, and survival.

A notable example is the potent and orally bioavailable dual PI3K/mTOR kinase inhibitor, PQR530 . This compound incorporates a pyridin-2-amine core substituted with a difluoromethyl group. While not a direct derivative of this compound, the presence of the 4-(difluoromethyl)pyridin-2-amine (B599231) scaffold highlights the utility of the difluoromethyl group in designing kinase inhibitors. PQR530 has demonstrated excellent selectivity and efficacy in preclinical studies, including in vivo activity in cancer models.

The development of such compounds suggests that the 3-(difluoromethyl)-4-fluorophenyl moiety could be a valuable component in the design of novel kinase inhibitors and other targeted therapies for cancer and other diseases driven by aberrant signaling pathways.

Structure-Activity Relationship (SAR) Studies of Derivatives of this compound

For instance, in the development of micafungin (B1204384) derivatives as anti-SARS-CoV-2 agents, SAR studies revealed that modifications at different positions of the core structure significantly impacted antiviral activity and cytotoxicity. researchgate.net Specifically, derivatives Mi-2 and Mi-5 showed higher antiviral potency compared to the parent compound, micafungin, demonstrating the importance of specific substitutions. researchgate.net

In the context of trifluoromethylthiolane derivatives, SAR studies indicated that the cytotoxic and antiviral effects were dose-dependent and varied with the cell type used. mdpi.com The 50% cytotoxic concentration (CC50) for compound 10S-52 was significantly lower in Hep-2 cells compared to BHK-21 cells, suggesting potential for selective antitumor activity. mdpi.com

These examples, while not directly involving this compound, underscore the importance of systematic structural modifications to enhance biological activity and selectivity. Future SAR studies on derivatives of this compound would likely focus on:

Modification of the aniline nitrogen: Introducing different substituents on the amino group to explore their impact on target binding and pharmacokinetic properties.

Derivatization at other positions of the phenyl ring: Although the substitution pattern is fixed in the parent compound, creating derivatives from related isomers could provide SAR insights.

Incorporation of the 3-(difluoromethyl)-4-fluorophenyl moiety into various heterocyclic scaffolds: This is a common strategy to explore diverse chemical space and identify novel bioactive compounds.

The table below summarizes the key findings from related studies that can inform future SAR exploration of this compound derivatives.

| Compound Class | Key SAR Findings | Reference |

| Micafungin Derivatives | Modifications at R1, R2, and R3 positions of the micafungin core influence anti-SARS-CoV-2 activity and cytotoxicity. Mi-2 and Mi-5 showed improved potency. | researchgate.net |

| Trifluoromethylthiolane Derivatives | Cytotoxicity is cell-type dependent. Compound 10S-52 showed higher toxicity in Hep-2 cancer cells, suggesting potential for anticancer applications. | mdpi.com |

Materials Science Applications of 3 Difluoromethyl 4 Fluoroaniline

Use in Electronic Materials Development

There is a notable absence of literature detailing the use of 3-(Difluoromethyl)-4-fluoroaniline in the development of electronic materials. Research in this area often focuses on the broader category of fluorinated polyanilines. For instance, studies have been conducted on poly(fluoroaniline) and its derivatives, where the fluorine substituent is shown to affect the polymer's conductivity and processing characteristics. metu.edu.trjmest.org Polyaniline and its derivatives are known for their potential in applications such as sensors and conductive coatings. jmest.org However, these studies typically involve simpler fluorinated anilines, such as 2-fluoroaniline, 3-fluoroaniline (B1664137), or 4-fluoroaniline (B128567), rather than the more complex this compound. metu.edu.trqu.edu.qaresearchgate.net The specific contribution of the difluoromethyl group in conjunction with a fluorine atom at the 3- and 4-positions of the aniline (B41778) ring in electronic materials has not been specifically reported in the available literature.

Integration into Polymeric Systems for Enhanced Properties

The integration of fluorine-containing monomers into polymer chains is a known method to enhance properties such as thermal stability and solubility. qu.edu.qanih.gov The strong carbon-fluorine bond can impart greater stability to the polymer backbone. nih.gov Research on copolymers of aniline and 3-fluoroaniline has demonstrated that the incorporation of fluorine can lead to better solubility and thermal stability compared to unsubstituted polyaniline. qu.edu.qa

Despite these general principles, specific data on the polymerization of this compound or its incorporation into polymeric systems is not present in the reviewed sources. The properties that would result from a polymer containing the this compound unit—such as its mechanical, thermal, and electrical characteristics—are therefore not documented.

Applications in Liquid Crystal Technologies

Fluorinated compounds are of significant interest in the field of liquid crystal (LC) technology. The introduction of fluorine atoms can be used to control the dielectric anisotropy of the liquid crystal molecules, a critical parameter for display applications like twisted nematic (TN) and vertical alignment (VA) modes. nih.gov Research has explored the synthesis of liquid crystals with various fluorinated motifs, including difluoro and trifluoromethyl groups, to achieve desired mesomorphic and electro-optical properties. nih.govnih.govbiointerfaceresearch.com

However, the available scientific literature does not specifically mention this compound as a building block for liquid crystals. While structurally related molecules, such as those derived from 2,4-difluoroaniline (B146603), have been synthesized and their liquid crystalline properties investigated, there is no corresponding data for LCs derived from this compound. nih.gov The specific influence that the combination of a difluoromethyl group at the 3-position and a fluorine atom at the 4-position would have on the mesophase behavior and dielectric properties of a potential liquid crystal molecule has not been reported.

Computational Chemistry Studies of 3 Difluoromethyl 4 Fluoroaniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can predict a wide range of molecular characteristics, from bond lengths and angles to electronic distribution and reactivity indices.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT studies on substituted anilines provide valuable data on their molecular geometry, electronic properties, and reactivity. chemrxiv.org

For molecules like 3-(Difluoromethyl)-4-fluoroaniline, DFT calculations, often employing functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-311++G(d,p)), can be used to optimize the molecular geometry and predict various parameters. acs.orgnih.gov These calculations help in understanding the influence of the difluoromethyl and fluorine substituents on the aniline (B41778) scaffold.

Electronic Properties and Reactivity Descriptors:

A key aspect of DFT studies is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

Global reactivity descriptors, such as chemical hardness, chemical potential, and electrophilicity index, can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, studies on m-fluoroaniline have utilized DFT to calculate these properties, offering a framework for predicting the reactivity of this compound. chemrxiv.orgnih.gov

pKa Prediction:

DFT calculations can also be employed to predict the acid dissociation constant (pKa) of substituted anilines. The pKa is a critical parameter that influences a compound's behavior in biological systems. Computational models, incorporating both implicit and explicit solvent effects, have been developed to accurately predict the pKa values of para-substituted aniline radical cations and anilinium ions. mdpi.comresearchgate.net These methods often involve calculating the Gibbs free energy of the proton transfer reaction in the solvent phase. acs.orgresearchgate.net The accuracy of these predictions is highly dependent on the chosen computational model, including the level of theory, basis set, and the method for accounting for solvation. nih.govmdpi.comresearchgate.net

| Computational Method | Property | Predicted Value for a Substituted Aniline | Reference |

| DFT (B3LYP/6-311++G(d,p)) | Optimized Geometry | Bond lengths and angles | acs.org |

| DFT (CAM-B3LYP/LanL2DZ) | HOMO-LUMO gap | ~5-6 eV | chemrxiv.orgnih.gov |

| DFT (M062X(D3)/ma-def2QZVP) | pKa (aqueous) | RMSE of 0.310-0.563 pKa units | mdpi.comresearchgate.net |

| DFT (B3LYP/6-311++G(2df,2p)) | pKa (DMSO) | Standard deviation of 0.4 pKa units | acs.orgresearchgate.net |

This table presents typical values and accuracies obtained for related substituted anilines, providing an estimate for what could be expected for this compound.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is an invaluable tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying reactants, products, intermediates, and, crucially, transition states.

For substituted anilines, computational studies have been used to investigate their reactions with various reagents, such as radicals. mdpi.com For example, the mechanism of the reaction between 4-methyl aniline and hydroxyl radicals has been studied using high-level computational methods like CCSD(T) and M06-2X. mdpi.com Such studies reveal the most favorable reaction pathways, whether it be hydrogen abstraction from the amino group or addition to the aromatic ring. mdpi.com

Transition State Theory:

Transition state theory is used in conjunction with computational methods to calculate reaction rate coefficients. By locating the transition state structure and calculating its energy relative to the reactants, the activation energy for the reaction can be determined. This information is critical for understanding the kinetics of a reaction. For instance, in the reaction of anilines with chloramine (B81541) T, the formation of a complex in a fast equilibrium step followed by its slow decomposition has been proposed based on kinetic and mechanistic studies. rsc.org Computational analysis of the transition states involved in such a process could provide detailed structural and energetic insights.

Molecular Docking and Dynamics Simulations in Biological Systems

To understand the potential biological activity of this compound, computational techniques like molecular docking and molecular dynamics (MD) simulations are employed. These methods predict how a molecule might interact with a biological target, such as a protein or enzyme. nih.govresearchgate.net

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijprajournal.commdpi.comnih.gov In drug discovery, this is often used to predict the binding mode of a small molecule ligand to a protein receptor. For aniline derivatives, docking studies have been performed to evaluate their potential as anti-tubercular agents by docking them into the active site of enzymes like L-transpeptidases. ijprajournal.com Similarly, docking studies on aniline derivatives have been used to identify potential aromatase inhibitors for cancer therapy. rsc.org

For this compound, docking studies could be performed against various potential biological targets to predict its binding affinity and interaction patterns. The results of such studies, typically presented as a docking score and a visualization of the binding pose, can help prioritize the compound for further experimental testing.

Molecular Dynamics (MD) Simulations:

Molecular dynamics simulations provide a detailed view of the dynamic behavior of a molecule and its interactions with its environment over time. nih.govrsc.orgresearchgate.net MD simulations can be used to study the stability of a ligand-protein complex predicted by docking, to analyze the conformational changes in the protein upon ligand binding, and to calculate the binding free energy. nih.govresearchgate.net

Simulations of small molecules interacting with biological membranes, for example, can provide insights into their permeability and potential for oral absorption. nih.govresearchgate.net For this compound, MD simulations could be used to refine the binding poses obtained from docking, to assess the stability of the interactions with a target protein, and to understand how the difluoromethyl and fluorine substituents contribute to binding.

Conformation and Stereochemical Investigations

The three-dimensional structure of a molecule, including its conformation and stereochemistry, is crucial for its chemical and biological properties. Computational methods are well-suited to investigate these aspects.

Conformational Analysis:

The presence of the difluoromethyl group (-CHF2) in this compound introduces additional conformational flexibility. The rotation around the C-C bond connecting the difluoromethyl group to the aromatic ring can lead to different conformers. Computational studies on molecules containing a difluoromethyl group have shown that this group can participate in non-covalent interactions, such as C-H···O hydrogen bonds, which can influence the conformational preferences. nih.gov The difluoromethyl group is also known to exert conformational effects that can impact a molecule's potency and selectivity in biological systems. nih.gov

Stereochemical Investigations:

While this compound itself is not chiral, the principles of stereochemistry are important when considering its interactions with chiral biological molecules. The introduction of fluorine atoms into organic molecules can significantly influence their stereochemical behavior and, consequently, their biological activity. beilstein-journals.org For example, studies on fluorinated pyrrolidines have shown that fluorine atoms can induce significant conformational biases through stereoelectronic effects. beilstein-journals.org

In the context of this compound, computational studies could be used to explore how the fluorine and difluoromethyl substituents influence the electronic environment and shape of the molecule, which in turn would affect its interactions with chiral receptors or enzymes. While there are no stereocenters in the molecule itself, understanding its three-dimensional properties is fundamental to predicting its biological recognition.

Environmental Fate and Degradation Research on 3 Difluoromethyl 4 Fluoroaniline

Abiotic Degradation Mechanisms in Environmental Matrices

Abiotic degradation involves non-biological processes that can break down chemical compounds in the environment. For 3-(Difluoromethyl)-4-fluoroaniline, these mechanisms are primarily driven by light (photolysis), water (hydrolysis), and reactive environmental oxidants.

Photolysis: The degradation of chemical compounds by light, or photolysis, is a significant environmental fate process, particularly in surface waters and the upper layers of soil. While direct photolysis studies on this compound are not extensively documented, research on related fluoroaromatic compounds, such as fluoroquinolone antibiotics and fluorinated pesticides, indicates that the carbon-fluorine bond can be susceptible to cleavage under relevant light conditions. nih.govacs.org The photolysis of fluoroquinolones in aqueous solutions under simulated surface water conditions has been shown to proceed readily, leading to defluorinated, hydroxylated, and decarboxylated products. nih.gov The rate and pathways of photolysis are often influenced by the pH of the surrounding medium. nih.gov For other fluorinated pesticides, photolysis can result in significant defluorination, with the extent depending on the specific aqueous matrix. acs.org It is plausible that the aromatic ring of this compound absorbs sunlight, leading to excited states that can undergo reactions such as C-F bond cleavage or transformation of the aniline (B41778) group.

Hydrolysis: Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of the difluoromethyl (-CF2H) group and the fluorine atom on the aromatic ring are key to the hydrolytic fate of this compound. The carbon-fluorine bond is generally very strong and resistant to hydrolysis. However, the stability of a difluoromethyl group can be influenced by adjacent functional groups. Studies on α-difluoromethyl pyrroles have shown that the C-F bonds can become labile under hydrolytic conditions due to the formation of reactive intermediates. rsc.org In contrast, research on other compounds suggests that the difluoromethyl group can be relatively stable. For instance, the hydrolysis of some difluoromethoxy-substituted compounds is slow, though potentially faster than their non-fluorinated methoxy (B1213986) analogs due to the electron-withdrawing nature of the fluorine atoms. nih.gov The presence of an aniline group might influence the electronic properties of the benzene (B151609) ring, but significant hydrolysis of the C-F bonds in this compound under typical environmental pH conditions is generally considered to be a slow process.

Oxidation in environmental matrices like soil and water can be initiated by reactive oxygen species or catalyzed by minerals. For aniline and its derivatives, oxidation is a potential degradation pathway. Manganese oxides, which are common in soils and sediments, are known to be reactive oxidants capable of degrading aniline in aqueous suspensions, particularly under acidic conditions. chemicalbook.com The reaction rate is influenced by factors such as pH, temperature, and the mineral's grain size. chemicalbook.com Another potential oxidant in certain environments is active chlorine, which has been shown to effectively degrade aniline in soil washing effluent. researchgate.net While specific studies on the oxidation of this compound are limited, the presence of the electron-donating aniline group suggests that the aromatic ring is susceptible to oxidative attack. The strong electron-withdrawing nature of the fluorine atoms may influence the reaction kinetics compared to non-fluorinated aniline.

Biotic/Microbial Degradation Pathways

Microorganisms play a critical role in the breakdown of organic pollutants. The biodegradation of this compound can occur under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions, often involving specialized enzymatic pathways.

Under aerobic conditions, bacteria can utilize a range of enzymes, often oxygenases, to initiate the breakdown of aromatic compounds. While direct studies on this compound are not available, research on the closely related compound 3,4-difluoroaniline (B56902) (3,4-DFA) provides significant insights.

A study demonstrated that Pseudomonas fluorescens 26-K can degrade 3,4-DFA under aerobic conditions. nih.govresearchgate.net The degradation was accompanied by intensive defluorination. nih.gov The proposed pathway involves the activity of catechol 1,2-dioxygenase, suggesting that the aniline is first converted to a fluorinated catechol, which then undergoes ring cleavage. nih.gov The intermediate 3-fluoro-4-hydroxyaniline was identified in the cell-free extract. nih.gov

The degradation efficiency of fluoroanilines can be influenced by the microbial community and the degree of fluorine substitution. In one study, the acclimation period required for mixed bacterial cultures to degrade fluoroanilines increased with the number of fluorine substituents. nih.gov The degradation of 2,4-difluoroaniline (B146603) was found to be dependent on the source of the microbial inoculum, with consortia from environments already exposed to fluorinated compounds showing faster acclimation and higher degradation rates. nih.gov

Aerobic Degradation of Related Fluoroanilines by Microbial Cultures

| Compound | Microorganism/Consortium | Initial Concentration (mg/L) | Degradation Time | Key Findings & Citations |

|---|---|---|---|---|

| 3,4-Difluoroaniline (3,4-DFA) | Pseudomonas fluorescens 26-K | 170 | 5-7 days | Degradation accompanied by defluorination; catechol 1,2-dioxygenase activity detected. nih.gov |

| 3,4-Difluoroaniline (3,4-DFA) | Pseudomonas fluorescens 26-K (no cosubstrate) | 90 | 15 days | Complete degradation without a cosubstrate. nih.gov |

| 4-Fluoroaniline (B128567) (4-FA) | Mixed bacterial culture | 100-200 | Complete degradation | Enrichment time of 26 days; max degradation rate of 22.48 mg FA (g VSS h)⁻¹. nih.gov |

| 2,4-Difluoroaniline (2,4-DFA) | Mixed bacterial culture | 100-200 | Complete degradation | Enrichment time of 51 days; max degradation rate of 15.27 mg FA (g VSS h)⁻¹. nih.gov |

| 2,4-Difluoroaniline (2,4-DFA) | Inoculum from fluoridated hydrocarbon wastewater | Not specified | Acclimation in 7 days | Highest degradation rate constant of 0.519 h⁻¹. nih.gov |

Under anaerobic conditions, different microbial processes dominate. For halogenated aromatic compounds, reductive dehalogenation is a key transformation pathway. However, for halogenated anilines, another initial step has been identified.

Research on the anaerobic degradation of 3,4-dihaloanilines, including 3-chloro-4-fluoroaniline (B193440), by a Rhodococcus sp. under nitrate-reducing conditions revealed a novel pathway of reductive deamination. nih.govnih.govrsc.org In this process, the amino group (-NH2) is removed from the aromatic ring to form a dihalobenzene intermediate. nih.govnih.gov This initial deamination step is significant as it transforms the aniline into a different class of compound, which then undergoes further degradation. This suggests that a potential anaerobic fate for this compound could involve the initial removal of the amino group to form 1-(difluoromethyl)-2-fluorobenzene. The subsequent fate of such an intermediate would depend on the prevailing anaerobic conditions (e.g., nitrate-reducing, sulfate-reducing, or methanogenic).

The cleavage of the carbon-fluorine (C-F) bond is the critical step in the complete mineralization of organofluorine compounds and is considered a significant bottleneck due to the bond's high strength. researchgate.net

Aerobic Enzymatic Defluorination: In aerobic microorganisms, the cleavage of an aromatic C-F bond is often initiated by oxygenases. nih.gov Metalloenzymes, such as heme-dependent and non-heme iron-dependent oxygenases, can catalyze the hydroxylation of the aromatic ring, which can lead to the destabilization and subsequent cleavage of the C-F bond. nih.govrsc.org For instance, Rieske dioxygenases can hydroxylate fluorinated aromatic rings, and dehaloperoxidases can oxidize fluorinated phenols, leading to the elimination of the fluoride (B91410) ion. nih.govrsc.org

Anaerobic Enzymatic Defluorination: For a long time, the enzymatic cleavage of an aromatic C-F bond in the absence of oxygen was not observed. However, recent research has identified an oxygen-independent enzymatic defluorination process. In the denitrifying bacterium Thauera aromatica, the defluorination of 4-fluorobenzoate (B1226621) proceeds via its activation to 4-fluorobenzoyl-coenzyme A (4-F-BzCoA). nih.gov This activated intermediate is then reductively defluorinated by a class I benzoyl-coenzyme A (BCR) reductase in an ATP-dependent reaction, yielding benzoyl-CoA and hydrofluoric acid. nih.gov This represents a previously unknown mechanism for aryl-fluoride bond cleavage under anoxic conditions. It is conceivable that if this compound were transformed into a corresponding fluorinated benzoyl-CoA derivative, a similar enzymatic defluorination mechanism could occur in anaerobic environments.

Environmental Persistence and Accumulation Potential of Fluorinated Anilines

The persistence of fluorinated anilines in the environment is significantly influenced by the degree and position of fluorine substitution on the aromatic ring. Generally, the presence of fluorine atoms can increase the recalcitrance of these compounds to microbial degradation. confex.comresearchgate.net The strong carbon-fluorine bond imparts considerable stability, often making these compounds more resistant to breakdown compared to their non-fluorinated counterparts. mdpi.com

Research on various fluoroanilines has demonstrated that an increase in the number of fluorine substituents tends to decrease the rate of biodegradation. confex.comresearchgate.net For instance, studies on the aerobic degradation of mono-, di-, and tri-fluoroanilines have shown that the time required for microbial cultures to acclimate and degrade these compounds increases with the level of fluorination. confex.comresearchgate.net While 4-fluoroaniline can be completely degraded by mixed bacterial cultures, more heavily fluorinated anilines exhibit greater persistence. confex.comresearchgate.net

The difluoromethyl group (-CHF2) present in this compound is a structural feature that can influence its environmental stability. While less common in commercial compounds than the trifluoromethyl group, the difluoromethyl substituent is known for its impact on the metabolic stability of molecules in pharmaceutical and agrochemical contexts. nih.govmdpi.com This enhanced stability could translate to greater environmental persistence.

Table 1: Aerobic Degradation of Selected Fluorinated Anilines by Mixed Bacterial Cultures

| Compound | Initial Concentration (mg L⁻¹) | Enrichment Time (days) | Maximum Specific Degradation Rate (mg FA (g VSS h)⁻¹) | Degradation Outcome | Reference |

|---|---|---|---|---|---|

| 4-Fluoroaniline (4-FA) | 100-200 | 26 | 22.48 ± 0.55 | Complete degradation | confex.comresearchgate.net |

| 2,4-Difluoroaniline (2,4-DFA) | 100-200 | 51 | 15.27 ± 2.04 | Complete degradation | confex.comresearchgate.net |

| 2,3,4-Trifluoroaniline (2,3,4-TFA) | 100-200 | 165 | 8.84 ± 0.93 | Complete degradation | confex.comresearchgate.net |

Identification and Analysis of Environmental Transformation Products and Metabolites

The environmental transformation of fluorinated anilines can occur through various biotic and abiotic pathways, leading to the formation of a range of intermediate and final degradation products. The specific products formed depend on the parent compound's structure and the environmental conditions.

Biotic Degradation Pathways: Microbial degradation of aromatic compounds, including anilines, often initiates with an attack on the aromatic ring by oxygenase enzymes. zju.edu.cnnih.gov For aniline itself, degradation typically proceeds via the formation of catechol, which is then subject to ring cleavage. zju.edu.cnnih.gov In the case of fluorinated anilines, the degradation pathway can be more complex.

Studies on the biodegradation of other fluorinated aromatic compounds suggest that microbial systems often attack the non-fluorinated positions first. mdpi.com For this compound, this could involve hydroxylation of the aromatic ring. The presence of the difluoromethyl group is a key factor. While trifluoromethyl groups are known to be highly persistent, the C-H bond in the difluoromethyl group could potentially be a site for enzymatic attack, although this is less studied in an environmental context. Research on the microbial degradation of trifluoromethyl arenes has shown that ring oxidation can lead to intermediates that facilitate defluorination. mdpi.com A similar mechanism could be hypothesized for difluoromethylated compounds.

Potential Transformation Products: Based on the known degradation pathways of related compounds, several potential transformation products of this compound can be postulated. Hydroxylation of the aromatic ring is a common initial step in the microbial degradation of anilines. This could lead to the formation of hydroxylated derivatives. Subsequent enzymatic reactions could lead to ring cleavage and the eventual mineralization to carbon dioxide, water, and fluoride ions.

The stability of the difluoromethyl group suggests that it may remain intact during the initial stages of degradation. However, under certain conditions, hydrolysis of the difluoromethyl group could potentially occur, leading to the formation of a formyl group and subsequently a carboxylic acid group, although this is more commonly observed under harsh chemical conditions. nih.gov

Photodegradation is another important environmental process. Research on trifluoromethyl-substituted aromatic compounds has shown that they can be degraded by direct and indirect photolysis, leading to the formation of trifluoroacetic acid and fluoride anions. confex.com The presence of nitrogen in the aromatic ring, as in aniline, can influence the photodegradation rates and the types of byproducts formed. confex.com

Table 2: Potential Environmental Transformation Products of this compound

| Potential Product | Formation Pathway | Significance |

|---|---|---|

| Hydroxylated this compound derivatives | Microbial hydroxylation | Initial step in biodegradation, may alter toxicity and mobility. |

| Ring-cleavage products | Microbial ring fission of catechol-like intermediates | Indicates progress towards mineralization. |

| 4-Fluoro-3-formylaniline | Potential hydrolysis of the difluoromethyl group | Uncertain under environmental conditions, but a possible abiotic transformation product. |

| 4-Fluoro-3-carboxyaniline | Oxidation of a formyl intermediate | Further step in a potential abiotic degradation pathway. |

| Fluoride ions (F⁻) | Defluorination through biotic or abiotic processes | Indicates breakdown of the carbon-fluorine bond. |

Analytical Methodologies for the Characterization and Study of 3 Difluoromethyl 4 Fluoroaniline

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of the chemical structure of 3-(Difluoromethyl)-4-fluoroaniline. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provide detailed information about the compound's atomic connectivity and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a powerful, non-destructive technique that provides information about the chemical environment of specific nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR spectroscopy is used to identify the number and types of hydrogen atoms present in the molecule. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom on the ring. The proton of the difluoromethyl group will appear as a triplet due to coupling with the two adjacent fluorine atoms. The protons of the amine group may appear as a broad singlet.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The carbon atoms attached to fluorine will show characteristic splitting patterns (C-F coupling). The difluoromethyl carbon will also exhibit a distinct chemical shift and coupling.

¹⁹F NMR spectroscopy is a highly sensitive technique for fluorine-containing compounds. It provides direct information about the chemical environment of the fluorine atoms. In this compound, two distinct signals are expected: one for the fluorine atom attached to the aromatic ring and another for the two equivalent fluorine atoms of the difluoromethyl group.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

| ¹H | 6.8 - 7.5 | m | - |

| ¹H (CHF₂) | 6.5 - 7.0 | t | JHF ≈ 50-60 |

| ¹H (NH₂) | 3.5 - 4.5 | br s | - |

| ¹³C (Aromatic) | 110 - 150 | m (with C-F coupling) | - |

| ¹³C (CHF₂) | 110 - 120 | t | JCF ≈ 230-240 |

| ¹⁹F (Ar-F) | -120 to -140 | m | - |

| ¹⁹F (CHF₂) | -110 to -130 | d | JFH ≈ 50-60 |

| Note: These are predicted values and may vary based on solvent and experimental conditions. |

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for determining the precise molecular weight and elemental formula of a compound. It provides a highly accurate mass measurement, which can be used to confirm the identity of this compound and distinguish it from compounds with similar nominal masses. The monoisotopic mass of this compound (C₇H₆F₃N) is 161.04523 Da. uni.lu HRMS can detect this mass with high precision, typically within a few parts per million (ppm).

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts of the molecule. uni.lu

Table 2: Predicted HRMS Data for this compound Adducts

| Adduct | m/z |

| [M+H]⁺ | 162.05251 |

| [M+Na]⁺ | 184.03445 |

| [M-H]⁻ | 160.03795 |

| [M+NH₄]⁺ | 179.07905 |

| [M+K]⁺ | 200.00839 |

| Data sourced from PubChemLite. uni.lu |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for determining its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. Detection is commonly achieved using a UV detector, as the aromatic ring of the aniline (B41778) derivative absorbs UV light.

While specific HPLC methods for this compound are not detailed in readily available literature, methods developed for similar compounds like 3-chloro-4-fluoroaniline (B193440) can be adapted. researchgate.netnih.gov Purity assessment by HPLC is a standard quality control measure, with many commercial suppliers indicating a purity of >98%. glpbio.com

Gas Chromatography (GC)

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. This compound is amenable to GC analysis. A typical GC method would utilize a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. For purity assessment of related compounds like 4-chloro-3-fluoroaniline, GC is a cited method. sigmaaldrich.com Similarly, the purity of 3-fluoro-4-(trifluoromethyl)aniline is often determined by GC. thermofisher.com

Hyphenated Analytical Techniques for Comprehensive Analysis

The coupling of chromatographic separation with spectroscopic detection, known as hyphenated techniques, provides a powerful tool for the comprehensive analysis of complex mixtures.

GC-MS (Gas Chromatography-Mass Spectrometry) combines the separation power of GC with the identification capabilities of MS. As a sample containing this compound is separated on the GC column, the individual components are introduced into the mass spectrometer, which provides a mass spectrum for each component. This allows for positive identification of the target compound and characterization of any impurities. This technique is widely used for the analysis of fluoroanilines. nist.gov

LC-MS (Liquid Chromatography-Mass Spectrometry) couples HPLC with mass spectrometry. This is particularly useful for the analysis of less volatile or thermally labile compounds. LC-MS can provide molecular weight information and structural clues for the parent compound and any non-volatile impurities. The use of atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) sources is common for such analyses. nih.gov

HPLC-ICP-MS/MS (High-Performance Liquid Chromatography-Inductively Coupled Plasma-Tandem Mass Spectrometry) represents a novel approach for the non-targeted analysis of fluorinated compounds. This technique allows for fluorine-specific detection, which can be invaluable for identifying and quantifying all fluorine-containing species in a sample, regardless of their ionization efficiency in conventional mass spectrometry sources. nih.gov

HPLC-Mass Spectrometry (HPLC-MS and HPLC-MS/MS)

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a cornerstone technique for the analysis of this compound. This method provides both separation of the compound from a complex matrix and its sensitive and selective detection and quantification.

Detailed research on analogous compounds, such as 4-fluoroaniline (B128567) and 3-chloro-4-fluoroaniline, provides a strong framework for establishing HPLC-MS and HPLC-MS/MS methods for this compound. researchgate.netnih.gov For instance, a rapid and sensitive HPLC-MS method was developed for 4-fluoroaniline, which can be adapted for the target compound. researchgate.netnih.gov

Chromatographic Separation: Reverse-phase HPLC is typically employed for the separation of fluorinated anilines. The choice of stationary phase and mobile phase is critical for achieving good resolution and peak shape.

| Parameter | Typical Conditions |

| Column | C8 or C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3-5 µm particle size) researchgate.netnih.gov |

| Mobile Phase | A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile or methanol). researchgate.netnih.gov |

| Flow Rate | 0.5 - 1.0 mL/min researchgate.netnih.gov |

| Column Temperature | Maintained at a constant temperature, typically between 25-40°C, to ensure reproducibility. researchgate.netnih.gov |

| Injection Volume | 5 - 20 µL |

| UV Detection | A UV detector can be used in-line before the mass spectrometer for preliminary detection, typically in the range of 240-260 nm for aniline derivatives. researchgate.net |

Mass Spectrometric Detection: Mass spectrometry provides high sensitivity and specificity for the detection of this compound. Electrospray ionization (ESI) in positive ion mode is commonly used for aniline compounds. researchgate.netnih.gov

HPLC-MS (Single Quadrupole): In this mode, the mass spectrometer is set to monitor the protonated molecule [M+H]⁺ of this compound. For a molecular weight of 161.13 g/mol , the m/z to be monitored would be 162.1. This is useful for quantification. researchgate.netnih.gov

HPLC-MS/MS (Tandem Mass Spectrometry): For enhanced selectivity and structural confirmation, tandem mass spectrometry (MS/MS) is employed. The precursor ion (the protonated molecule) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This technique, often referred to as Multiple Reaction Monitoring (MRM), is highly specific and is the gold standard for quantification of trace levels of the compound. nih.gov A study on 3-chloro-4-fluoroaniline utilized HPLC-MS/MS for metabolite identification, a technique directly applicable to this compound. nih.gov

| MS Parameter | Typical Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Mode | Single Ion Monitoring (SIM) for MS, Multiple Reaction Monitoring (MRM) for MS/MS |

| Precursor Ion [M+H]⁺ | m/z 162.1 |

| Product Ions | Hypothetical fragmentation could involve the loss of the difluoromethyl group or other characteristic fragments. These would need to be determined experimentally. |

| Collision Energy | Optimized to maximize the signal of the product ions. |

HPLC-NMR Spectroscopy

The hyphenation of HPLC with Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structure elucidation of compounds in complex mixtures, such as metabolites of this compound. While HPLC-MS provides molecular weight and fragmentation information, HPLC-NMR provides detailed structural information, including the connectivity of atoms and their chemical environment.

A study on the metabolism of 3-chloro-4-fluoroaniline successfully employed HPLC-NMR for the identification of its metabolites. nih.gov This demonstrates the feasibility and utility of this technique for structurally similar compounds like this compound. The presence of fluorine allows for the use of ¹⁹F-NMR in addition to ¹H-NMR, providing highly specific information.

Research Findings: In the context of studying this compound, HPLC-NMR would be invaluable for:

Metabolite Identification: Isolating and identifying the chemical structure of metabolites formed in biological systems. The ¹H and ¹⁹F NMR spectra would reveal changes to the parent molecule, such as hydroxylation, acetylation, or conjugation. nih.gov

Impurity Profiling: Characterizing by-products and impurities from the synthesis of this compound.

The process involves separating the compounds by HPLC and then directing the eluent containing the peak of interest into the NMR flow cell. Stop-flow or continuous-flow modes can be used. The combination of retention time data with detailed NMR spectra allows for confident structure assignment. For instance, ¹⁹F-NMR spectroscopy provides specific detection and quantification of fluorine-containing metabolites. nih.gov

HPLC-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICPMS) for Elemental Tracing

HPLC coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICPMS) is a specialized technique used for elemental analysis. For this compound, this method is particularly useful for fluorine-specific tracing.